molecular formula C19H32N4O4S B6197467 tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate CAS No. 2680542-07-6

tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate

Cat. No.: B6197467
CAS No.: 2680542-07-6
M. Wt: 412.5
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that combines a piperazine ring with a tert-butyl ester group and a diethylsulfamoyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine. This intermediate is then reacted with N-tert-butoxycarbonyl-2,2-dimethylpropane-1,3-dione (Boc2O) to yield 4-N-(2-aminoethyl)-1-N-Boc-piperazine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2680542-07-6

Molecular Formula

C19H32N4O4S

Molecular Weight

412.5

Purity

0

Origin of Product

United States

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